molecular formula C15H19NO4 B11816256 ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate

ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate

Cat. No.: B11816256
M. Wt: 277.31 g/mol
InChI Key: JOHXDZMWIASHLR-UHFFFAOYSA-N
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Description

Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate is an organic compound with the molecular formula C15H19NO4 It is a derivative of benzoic acid and features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate typically involves the esterification of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.

    Reduction: Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate involves its interaction with specific molecular targets in biological systems. The tetrahydropyran ring and benzoate moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: A related compound with similar structural features but different functional groups.

    Tetrahydropyran-4-carboxamide: Another compound with a tetrahydropyran ring and a carboxamide group.

Uniqueness

Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate is unique due to its combination of a benzoate ester and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 4-(oxane-4-carbonylamino)benzoate

InChI

InChI=1S/C15H19NO4/c1-2-20-15(18)12-3-5-13(6-4-12)16-14(17)11-7-9-19-10-8-11/h3-6,11H,2,7-10H2,1H3,(H,16,17)

InChI Key

JOHXDZMWIASHLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCOCC2

Origin of Product

United States

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